molecular formula C18H32ClNO2 B4439532 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

Cat. No. B4439532
M. Wt: 329.9 g/mol
InChI Key: OBJZYUGAPSAHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective inhibitor of the enzyme, acetaldehyde dehydrogenase (ALDH2), which plays a crucial role in alcohol metabolism.

Mechanism of Action

The mechanism of action of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the inhibition of the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. This enzyme is responsible for converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid, which is harmless. By inhibiting this enzyme, the compound increases the levels of acetaldehyde, leading to unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride are primarily related to its inhibition of the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. This inhibition leads to an increase in the levels of acetaldehyde, which causes unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its potency and selectivity as an 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibitor. This makes it an excellent tool for studying the role of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in alcohol metabolism and addiction. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One direction is to investigate its potential use in treating other substance use disorders, such as opioid addiction. Another direction is to study the long-term effects of the compound on brain function and behavior. Additionally, further research is needed to determine the optimal dosing and administration methods for the compound in clinical settings.

Scientific Research Applications

1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in treating alcohol use disorder (AUD). It works by inhibiting the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. By inhibiting this enzyme, the compound increases the levels of acetaldehyde, leading to unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.

properties

IUPAC Name

1-(1-adamantylmethoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.ClH/c20-17(11-19-3-1-2-4-19)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20H,1-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJZYUGAPSAHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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